2,3,4,9-tetrahydro-1H-carbazol-1-ol
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazol-1-ol is a heterocyclic compound with the molecular formula C12H13NO It is a derivative of carbazole, characterized by a partially saturated tricyclic structure
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and receptors
Mode of Action
It’s known that the compound can undergo oxidation processes . The nature of the oxidant can influence the direction of the oxidation process .
Biochemical Pathways
It’s known that the compound can undergo oxidation processes, which may influence various biochemical pathways .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ol typically involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,9-Tetrahydro-1H-carbazol-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into fully saturated derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: 2,3,4,9-Tetrahydro-1H-carbazol-1-one.
Reduction: Fully saturated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazol-1-ol has diverse applications in scientific research:
Comparison with Similar Compounds
- 2,3,4,9-Tetrahydro-1H-carbazol-1-one
- 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 1,2,3,9-Tetrahydro-4H-carbazol-4-one
Comparison: 2,3,4,9-Tetrahydro-1H-carbazol-1-ol is unique due to its hydroxyl group at the 1-position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,11,13-14H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUZLXNKCOCTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395183 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-62-7 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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